N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(13-23-10-7-14-4-1-2-5-16(14)23)22-12-15-19(21-9-8-20-15)17-6-3-11-25-17/h1-11H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEHKEBTAPDVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, with the CAS number 2034423-37-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O2, with a molecular weight of 332.4 g/mol. The compound features a unique combination of a furan ring, a pyrazine moiety, and an indole structure, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2034423-37-3 |
This compound exhibits its biological activity through interactions with various molecular targets, including enzymes and receptors. This compound may inhibit specific kinases involved in cancer cell proliferation, thereby suppressing tumor growth. Its structure allows it to modulate biological pathways effectively, making it a candidate for therapeutic applications.
Anticancer Potential
N-containing heterocycles like this compound are being explored for their anticancer properties. In vitro studies have indicated that similar compounds can cause cell apoptosis and inhibit growth in cancer cell lines such as MCF7 and A549. For example, some derivatives have shown IC50 values ranging from 0.01 μM to 49.85 μM against various cancer types .
Study on Pyrazole Derivatives
A significant study highlighted the synthesis and evaluation of thiazol and thiophene-bearing pyrazole derivatives, which include structures similar to this compound. These derivatives exhibited promising antimicrobial and cytotoxic activities against several pathogens and cancer cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.
Antiviral Properties
Research into N-containing heterocycles has also revealed potential antiviral properties. Compounds similar to this compound have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
Comparison with Similar Compounds
Table 1: Structural Features of N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-2-(1H-Indol-1-yl)acetamide and Analogs
Key Observations :
- The target compound uniquely combines pyrazine and furan, whereas analogs like V014-0775 () and cyprofuram () feature furan in distinct scaffolds.
- Indole is a shared motif in the target compound and nortopsentin analogs (), but the latter prioritize thiazole or pyrrole fused systems for antiproliferative activity .
Table 3: Reported Bioactivities of Structural Analogs
Activity Trends :
- Antioxidant Activity : Indole-acetamides with para-halogenated phenyl groups (e.g., 3j in ) show superior radical scavenging due to enhanced electron-withdrawing effects . The target compound’s pyrazine-furan unit may redirect activity toward redox-modulating pathways.
- Antiproliferative Potential: Pyrazine-thiazole-indole hybrids () inhibit cancer cell growth via kinase interference. The target compound’s pyrazine core may similarly target ATP-binding pockets .
- Furan Contributions : Furan in cyprofuram () enhances antifungal activity via membrane disruption. The target compound’s furan may improve bioavailability or target selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide and related derivatives?
- Answer : The synthesis typically involves multi-step reactions:
Intermediate preparation : 1H-indole-3-carbaldehyde is synthesized via Vilsmeier-Haack reaction (indole + DMF/POCl₃) and converted to oxime derivatives by reacting with hydroxylamine .
Condensation reaction : The oxime intermediate reacts with 2-chloroacetamide derivatives in DMF under reflux (80°C, 8 h) with K₂CO₃/KI as catalysts. Purification involves recrystallization from ethanol .
- Key reagents : DMF, POCl₃, hydroxylamine, 2-chloroacetamide derivatives.
- Yield optimization : Adjust reaction time (5–12 h), solvent polarity, and stoichiometric ratios of intermediates .
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Use a combination of spectroscopic and analytical techniques:
- FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns protons and carbons (e.g., indole NH at δ 10–12 ppm, furan protons at δ 6.5–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak) .
- X-ray crystallography : Resolves 3D geometry (e.g., bond angles, torsion angles) for compounds like 3a (C(9)-N(1) = 1.376 Å) .
Q. What mechanisms underlie the antioxidant activity of indole-acetamide derivatives like this compound?
- Answer : Antioxidant activity is evaluated via:
- FRAP assay : Measures ferric-to-ferrous reduction (absorbance at 593 nm). Activity correlates with electron-donating substituents (e.g., halogens at ortho positions) .
- DPPH assay : Quantifies radical scavenging (absorbance at 517 nm). Indole’s aromatic system stabilizes radicals, while acetamide enhances solubility .
- Key SAR : Ortho-substituted halogens (Cl, Br) improve activity (e.g., compound 3j: IC₅₀ = 12 µM in DPPH) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity and bioactivity?
- Answer :
- DFT calculations : Optimize geometry (bond lengths/angles) and predict electrostatic potential surfaces. Validate experimental XRD data (e.g., compound 3a’s C(9)-N(1)-C(19) angle = 124.87° vs. calculated 125.2°) .
- Molecular docking : Simulates interactions with biological targets (e.g., antioxidant enzymes like SOD). Furan and pyrazine rings may engage in π-π stacking with active-site residues .
Q. What strategies optimize substituent placement to maximize antioxidant efficacy while minimizing toxicity?
- Answer :
- Substituent screening : Ortho-halogens (Cl, Br) enhance activity; meta/para substitutions reduce potency. Fluorine derivatives show moderate activity due to electronegativity .
- Toxicity assays : Use in vitro cytotoxicity models (e.g., HepG2 cells) to assess IC₅₀ values. Lipinski’s Rule of Five predicts drug-likeness (e.g., logP < 5, MW < 500 Da) .
- Hybrid derivatives : Incorporate pyridine or triazole moieties to improve metabolic stability .
Q. How do structural variations in the pyrazine and furan rings impact biological activity?
- Answer :
- Pyrazine modifications : Electron-withdrawing groups (e.g., -NO₂) increase redox activity but may reduce solubility. Methyl groups enhance lipophilicity .
- Furan substitutions : 2-Furyl vs. 3-furyl alters π-electron density. 2-Furyl derivatives show stronger radical scavenging due to conjugation with the indole system .
- Comparative studies : Analogues with thiophene instead of furan exhibit lower FRAP activity (Δ = 15–20%) due to reduced electronegativity .
Q. What are the limitations of current antioxidant evaluation methods (FRAP/DPPH) for this compound class?
- Answer :
- FRAP limitations : Overestimates hydrophilic antioxidants; insensitive to thiol-containing compounds.
- DPPH limitations : Fails to replicate cellular redox environments; interference from colored compounds.
- Alternative assays : Use ORAC (oxygen radical absorbance capacity) or cellular ROS assays (e.g., H₂DCFDA staining) for in vivo relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
